Methyl beta-L-arabinopyranoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGHWFPLXXWRD-AZGQCCRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H](CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-00-9 | |
| Record name | Methyl β-L-arabinopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl beta-L-arabinopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl β-L-arabinopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl Beta L Arabinopyranoside and Its Analogues
Stereoselective Glycosylation Strategies for Beta-L-Arabinopyranosides
The creation of the β-glycosidic linkage in L-arabinopyranosides requires precise stereochemical control. Various methodologies have been developed to achieve this, ranging from classical reactions to modern enzymatic approaches.
Koenigs-Knorr Type Glycosylation and Regioselectivity
The Koenigs-Knorr reaction is a foundational method for glycoside synthesis, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter. wikipedia.org In its classic form, it utilizes heavy metal salts like silver carbonate or silver oxide to activate the glycosyl halide donor. wikipedia.orgmdpi.comnih.gov The stereochemical outcome at the anomeric center is often influenced by the nature of the protecting group at the C2 position. wikipedia.org The presence of a participating group, such as an acetyl or benzoyl ester at C2, provides anchimeric assistance, leading to the formation of a 1,2-trans product. wikipedia.org For L-arabinose, this would favor the formation of the α-anomer. To achieve the desired β-anomer (a 1,2-cis relationship), non-participating protecting groups like benzyl (B1604629) ethers are typically used, although this can lead to mixtures of stereoisomers. wikipedia.org
The reaction's regioselectivity depends on the specific hydroxyl groups available on the acceptor molecule and the reaction conditions. Modern modifications to the Koenigs-Knorr reaction aim to improve its efficiency and selectivity. For instance, the use of catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) with silver(I) oxide can significantly accelerate the reaction under mild, nearly neutral pH conditions. nih.gov Other promoters like cadmium carbonate have also been found useful, particularly in the synthesis of glycosides derived from secondary alcohols. mdpi.comresearchgate.net
Table 1: Promoters and Conditions in Koenigs-Knorr Glycosylation
| Promoter System | Key Features | Typical Substrates | Reference |
|---|---|---|---|
| Silver Carbonate (Ag₂CO₃) | Original promoter, mildly basic. | Glycosyl halides with alcohols. | wikipedia.org |
| Silver Oxide (Ag₂O) | Mildly basic, often used in excess. | Glycosyl bromides/chlorides. | nih.gov |
| Cadmium Carbonate (CdCO₃) | Useful for glycosylation of secondary alcohols. | Glycosyl halides. | mdpi.comresearchgate.net |
| Ag₂O / TMSOTf (catalytic) | Greatly accelerates reaction, mild conditions. | Benzoylated and benzylated glycosyl bromides. | nih.gov |
| Urea (organocatalyst) | Hydrogen-bond activation, high anomeric selectivity. | Glycosyl chlorides and bromides. | nih.gov |
Transglycosylation Reactions for Spacer-Equipped Glycosides
Transglycosylation offers a versatile method for converting a simple methyl glycoside into more complex structures, such as those equipped with a spacer arm for conjugation. nih.govresearchgate.netnih.gov This approach is particularly useful when direct acid hydrolysis of the methyl glycoside leads to low yields or side reactions. nih.gov
In a notable example, methyl 4-azido-4-deoxy-β-L-arabinopyranoside was used as a precursor for transglycosylation. nih.govnih.gov By reacting this precursor with various alcohols in the presence of an acid catalyst, a range of spacer-equipped glycosides were synthesized in good yields with fair anomeric selectivity. nih.govnih.gov This method allows for the introduction of functionalized linkers suitable for attachment to proteins or other molecules. researchgate.net
Table 2: Examples of Transglycosylation for Spacer-Equipped Glycosides
| Precursor | Alcohol (Spacer) | Product | Reference |
|---|---|---|---|
| Methyl 4-azido-4-deoxy-β-L-arabinopyranoside | Allyl alcohol | Allyl 4-azido-4-deoxy-β-L-arabinopyranoside | nih.govnih.gov |
| Methyl 4-azido-4-deoxy-β-L-arabinopyranoside | Propenyl alcohol | Propenyl 4-azido-4-deoxy-β-L-arabinopyranoside | nih.govnih.gov |
| Methyl 4-azido-4-deoxy-β-L-arabinopyranoside | ω-Bromohexyl alcohol | ω-Bromohexyl 4-azido-4-deoxy-β-L-arabinopyranoside | nih.govnih.gov |
Synthesis from Precursor Monosaccharides (e.g., L-Arabinose, D-Xylopyranoside)
Methyl β-L-arabinopyranoside and its analogues can be synthesized from readily available monosaccharide precursors. chemsynlab.com L-arabinose itself can serve as a starting point, for example, through reactions with methanol (B129727). chemsynlab.com
Synthesis of Functionalized Methyl beta-L-arabinopyranoside Derivatives
The functionalization of methyl β-L-arabinopyranoside is crucial for its use in biochemical studies and the development of neoglycoconjugates. Key derivatives include those containing amino and azido (B1232118) groups.
Preparation of Amino-Deoxy Analogues
Amino-deoxy analogues of L-arabinose are important constituents of bacterial lipopolysaccharides. nih.gov A robust synthesis of methyl 4-amino-4-deoxy-β-L-arabinopyranoside starts from methyl β-D-xylopyranoside. nih.govresearchgate.netnih.gov The synthesis first introduces an azido group at the C-4 position with inversion of stereochemistry, as described previously. nih.gov
The resulting methyl 4-azido-4-deoxy-β-L-arabinopyranoside is a stable intermediate. nih.gov The final step is the reduction of the azido group to an amino group. This can be accomplished using various reducing agents, such as 1,3-propanedithiol, to yield the target 4-amino-4-deoxy analogue. nih.gov This amino-functionalized glycoside can then be equipped with spacer arms for conjugation to carrier proteins like bovine serum albumin (BSA). nih.govnih.gov
Introduction of Azido and Other Modifiable Groups
The azido group is a highly versatile functional group in carbohydrate chemistry due to its stability and its ability to be selectively converted into an amine or participate in click chemistry reactions. The introduction of an azido group onto the pyranoside ring is a key strategy for creating modifiable analogues. nih.govresearchgate.net
As detailed in the synthesis from methyl β-D-xylopyranoside, an azido group can be introduced at the C-4 position via an S(N)2 reaction. nih.govnih.gov The process begins with the selective protection of the primary hydroxyl group and subsequent activation of the C-4 hydroxyl group, typically by converting it into a good leaving group like a tosylate or nosylate. nih.govnih.gov Nucleophilic displacement with sodium azide (B81097) then proceeds with inversion of configuration, yielding the 4-azido-4-deoxy-L-arabino derivative. nih.govnih.gov This azido-functionalized intermediate serves as a crucial building block for synthesizing amino-deoxy analogues and for creating spacer-equipped glycosides via transglycosylation. nih.govresearchgate.netnih.gov
Synthesis of Methylated and Acylated Forms
The synthesis of methylated and acylated derivatives of this compound is fundamental for creating analogues that can probe or block specific interactions. Regioselectivity—the ability to functionalize a single hydroxyl group among several—is the primary challenge.
Methodologies for regioselective methylation and acylation often rely on the differential reactivity of the hydroxyl groups or the use of directing groups. An approach for the regioselective methylation of α-(1→4)-linked mannopyranose oligosaccharides has been developed using a four-step methodology. nih.gov The key step in this process involves the activation of cis-diols mediated by n-Bu2SnCl2. nih.gov By carefully selecting protecting groups on the substrates, it is possible to functionalize multiple cis-diols in a regioselective manner. nih.gov For di-, tri-, and tetrasaccharide substrates, this method has achieved isolated yields per cis-diol of 95%, 88%, and 79%, respectively. nih.gov
Another powerful technique for achieving regioselectivity is through the formation of a copper chelate of a 2,3-diol. nih.gov This is accomplished using reagents like sodium hydride and copper(II) chloride or copper(II) acetylacetanoate prior to introducing the acylating or methylating agent, which directs the functionalization to the C-3 position. nih.gov While initially demonstrated on gluco- and galactopyranosides, the principles are applicable to other pyranoside systems.
The following table summarizes common reagents used for achieving regioselective functionalization in pyranosides.
| Functionalization | Reagent System | Targeted Position(s) | Key Principle |
| Methylation | n-Bu2SnCl2-mediated activation | cis-Diols | Stannylene acetal (B89532) formation activates one hydroxyl group of the diol for subsequent alkylation. |
| Acylation/Methylation | NaH/CuCl2 or Cu(acac)2 | C-3 Hydroxyl (of a 2,3-diol) | Formation of a copper chelate across the C-2 and C-3 hydroxyls directs reaction to the C-3 position. nih.gov |
| Sulfonylation | Dibutyltin (B87310) oxide / TsCl / DIPEA | Secondary equatorial OH flanked by an axial OH | Catalytic dibutyltin oxide activates a specific hydroxyl group for tosylation under solvent-free conditions. dntb.gov.ua |
These methods provide a toolkit for chemists to synthesize specifically methylated and acylated forms of this compound, which are invaluable for structure-activity relationship studies.
Deoxygenation Strategies for Pyranoside Rings
Deoxygenation, the removal of a hydroxyl group and its replacement with a hydrogen atom, is a critical transformation in carbohydrate chemistry. It is used to synthesize deoxy sugars, which are components of many biologically active molecules, most notably DNA. nih.gov
The most prominent method for the deoxygenation of carbohydrates is the Barton-McCombie reaction. libretexts.orgwikipedia.orgalfa-chemistry.com This free-radical chain reaction involves two main steps:
Conversion of the target alcohol into a thiocarbonyl derivative, such as a xanthate or a thionocarbonate. libretexts.orgwikipedia.org
Radical-induced reduction of the thiocarbonyl derivative using a radical initiator (like AIBN) and a hydrogen atom source, classically tributyltin hydride (Bu3SnH). wikipedia.orgalfa-chemistry.comyoutube.com
The mechanism proceeds via the addition of a tributylstannyl radical to the C=S bond, followed by fragmentation to generate a carbon-centered radical on the pyranoside ring. wikipedia.org This radical then abstracts a hydrogen atom from Bu3SnH to yield the deoxygenated product. wikipedia.org This reaction has been successfully applied to deoxygenate virtually every position on pyranoid and furanoid rings. libretexts.org
Despite its effectiveness, the toxicity and difficulty in removing tin-based byproducts have driven the development of alternative methods. wikipedia.org Newer approaches include:
Alternative Hydrogen Sources: Using less toxic hydrogen donors like silanes (e.g., polymethylhydrosiloxane) in combination with catalytic amounts of tin reagents. alfa-chemistry.com
Redox Rearrangement of Benzylidene Acetals: A thiol-catalyzed radical-chain reaction that deoxygenates one terminus of a 1,2- or 1,3-diol while forming a benzoate (B1203000) ester at the other, avoiding the need for toxic tin hydrides. nih.gov
Photochemical Methods: Light-driven, regioselective deoxygenation of carbohydrate lactones has emerged as a sustainable alternative that operates under mild conditions without the need for catalysts or harsh reducing agents. nih.govacs.org
Isotopic Labeling in Synthetic Pathways and Mechanistic Studies
Isotopic labeling is an indispensable tool for elucidating metabolic pathways and studying reaction mechanisms using techniques like NMR spectroscopy and mass spectrometry. acs.orgescholarship.org Synthesizing this compound with isotopes such as ¹³C or ²H (deuterium) at specific positions allows researchers to trace the fate of the molecule in biological systems or to probe the structural and dynamic properties of molecules. nih.govnih.govnih.gov
The synthesis of an isotopically labeled this compound typically begins with a labeled precursor, such as L-[2-¹³C]arabinose. nih.govnih.gov This labeled monosaccharide can then be carried through established synthetic routes to produce the target methyl glycoside. For instance, studies on L-arabinose metabolism in yeasts have used L-[2-¹³C]arabinose to track the flow of carbon through various metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov
Deuterium (B1214612) labeling is also widely used. nih.gov For example, [2,3,4,6,6'-²H₅]-D-glucose has been synthesized from the cheaper precursor methyl-α-D-glucopyranoside for use in deuterium metabolic imaging. nih.gov Similar strategies can be adapted for L-arabinopyranosides. Deuterated 3-O-Methylglucose has been used as a non-metabolizable tracer to study glucose transport, a principle that could be extended to a deuterated version of this compound to study the transport and binding of arabinosides without metabolic interference. plos.org The synthesis of these labeled compounds provides crucial probes for non-invasively studying molecular interactions and metabolic processes in vivo. escholarship.orgnih.gov
Scalability and Efficiency Considerations in Synthetic Pathways
While laboratory-scale synthesis of complex carbohydrates is well-established, the transition to large-scale production presents significant challenges related to cost, time, and efficiency. nih.gov The synthesis of even simple glycosides like this compound on an industrial scale requires robust and optimized procedures.
Key factors influencing scalability and efficiency include:
Cost of Starting Materials: The use of inexpensive and readily available starting materials is paramount. For example, industrial processes often start with glucose or starch to produce methyl glucosides. google.comgoogle.com
Reaction Conditions: Harsh reaction conditions, long reaction times, and the use of expensive or toxic reagents are major hurdles. researchgate.net For instance, the traditional synthesis of methyl glucoside involves reacting glucose with excess methanol in the presence of a strong acid catalyst, which can lead to side products and discoloration. google.comorgsyn.org The development of solid acid catalysts, such as perfluorosulfonic acid resins, offers an improvement by simplifying catalyst removal and potentially allowing for continuous processes. google.com
Yield and Purity: Achieving high yields and purity is critical. Multi-step syntheses are often plagued by cumulative yield losses. Strategies to improve efficiency include one-pot reactions, where multiple transformations are carried out in a single reaction vessel, and automated glycan assembly, which can streamline the repetitive steps of oligosaccharide synthesis. nih.gov
Ultimately, making this compound and its analogues accessible for broader applications depends on the development of synthetic pathways that are not only elegant in their chemical design but also practical and economical to execute on a larger scale. rsc.org
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including carbohydrates like methyl beta-L-arabinopyranoside. Through the application of one- and two-dimensional NMR techniques, a wealth of information regarding the proton and carbon framework, as well as the stereochemical relationships within the molecule, can be obtained.
In a typical ¹H NMR spectrum of methyl beta-D-arabinopyranoside recorded in deuterium (B1214612) oxide (D₂O), the signals for the pyranose ring protons and the methyl group appear in distinct regions. The anomeric proton (H-1) is of particular diagnostic importance. Its chemical shift and coupling constant (J-value) to the adjacent proton (H-2) are indicative of the stereochemistry at the anomeric center. For a beta-configuration in arabinopyranosides, the anomeric proton is in an axial position, leading to a relatively small coupling constant with the equatorial H-2 proton.
Table 1: Representative ¹H NMR Chemical Shifts for Methyl beta-D-arabinopyranoside in D₂O
| Proton | Chemical Shift (ppm) |
|---|---|
| H-1 | ~4.3-4.5 |
| Ring Protons | ~3.5-4.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
The analysis of the coupling constants between adjacent protons provides further insight into the dihedral angles and, consequently, the conformation of the pyranose ring.
The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives rise to a distinct signal. The chemical shift of the anomeric carbon (C-1) is particularly sensitive to the stereochemistry of the glycosidic bond.
The presence of a signal for the methoxy (B1213986) group (-OCH₃) carbon confirms the formation of the methyl glycoside. The chemical shifts of the other ring carbons (C-2 to C-5) are characteristic of the arabinopyranoside ring structure.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C-1 | 104.9 |
| C-2 | 72.8 |
| C-3 | 74.8 |
| C-4 | 69.4 |
| C-5 | 66.2 |
Source: PubChem CID 102169. Data is illustrative and may vary based on experimental conditions. nih.gov
While specific 2D NMR spectra for this compound are not widely published, the application of these techniques is standard practice for the complete structural assignment of carbohydrates.
Correlation Spectroscopy (COSY): A COSY experiment would reveal the scalar coupling network between protons, allowing for the tracing of proton-proton connectivities within the pyranose ring. For instance, the anomeric proton (H-1) would show a correlation to H-2, which in turn would correlate with H-3, and so on, establishing the sequence of protons around the ring.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. This powerful technique allows for the unambiguous assignment of each proton signal to its corresponding carbon in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for confirming the glycosidic linkage by observing a correlation between the anomeric proton (H-1) and the methoxy carbon (-OCH₃), or between the methoxy protons and the anomeric carbon (C-1).
Mass Spectrometry (MS) for Molecular Characterization, Purity Assessment, and Decomposition Product Analysis
Mass spectrometry is a vital tool for determining the molecular weight of this compound and assessing its purity. The technique provides a mass-to-charge ratio (m/z) of the ionized molecule and its fragments.
For volatile compounds like this compound, particularly after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique. Electron Ionization (EI) is a frequent ionization method used in GC-MS.
The PubChem database lists GC-MS data for this compound, indicating a molecular weight of 164.16 g/mol . The mass spectrum shows a series of fragment ions, with the most abundant peaks providing clues to the molecule's structure.
Table 3: Major Mass Spectrometry Peaks for this compound (GC-MS)
| m/z (mass-to-charge ratio) | Relative Intensity |
|---|---|
| 60 | Top Peak |
| 73 | 2nd Highest |
Source: PubChem CID 102169, NIST Mass Spectrometry Data Center. nih.gov
Analysis of the fragmentation pattern of the native compound or its derivatives, such as trimethylsilyl (B98337) (TMS) ethers, can provide further structural confirmation. The fragmentation of silylated carbohydrates is a well-studied area and can reveal information about the ring size and the position of substituents.
Infrared (IR) Absorption Spectroscopy for Conformational and Functional Group Insight
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of different bonds.
O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be expected due to the stretching vibrations of the hydroxyl (-OH) groups, which are involved in hydrogen bonding.
C-H Stretching: Absorption bands in the region of 2800-3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds in the pyranose ring and the methyl group.
C-O Stretching: The C-O stretching vibrations of the alcohols and the ether linkage of the glycosidic bond would give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorption bands that are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity, Separation, and Derivative Characterization
Chromatographic techniques are essential for the purification, separation, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds like carbohydrates. For the analysis of simple sugars and their glycosides, a common approach involves using a hydrophilic interaction chromatography (HILIC) column with a mobile phase consisting of a mixture of acetonitrile and water. Due to the lack of a strong UV chromophore in this compound, a Refractive Index Detector (RID) is often employed for detection. Several suppliers of this compound specify HPLC as the method for purity analysis, typically requiring a purity of ≥98.0%.
Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively polar and non-volatile compound, this compound typically requires derivatization to increase its volatility for GC-MS analysis. A common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers. This process significantly improves the chromatographic properties of the compound, allowing for sharp peaks and good separation. The subsequent mass spectrometric analysis of the TMS derivative provides a characteristic fragmentation pattern that can be used for identification and quantification.
Conformational Analysis and Dynamics of Methyl Beta L Arabinopyranoside
Investigation of Pyranose Ring Conformational Equilibria (e.g., ⁴C₁, ¹C₄)
The six-membered pyranose ring of methyl beta-L-arabinopyranoside is not planar but exists predominantly in two stable chair conformations, designated as ⁴C₁ and ¹C₄. uni-kiel.deuzh.ch In the ⁴C₁ conformation, carbon atoms C1, C2, C3, and C5 are in the plane, while C4 is above and C1 is below. Conversely, in the ¹C₄ conformation, C1 is above and C4 is below the plane. The relative stability of these two chair forms governs the conformational equilibrium of the molecule. uni-kiel.de
For L-arabinopyranosides, the conformational equilibrium is often a delicate balance of various steric and stereoelectronic effects. In the case of methyl α-L-arabinopyranosides, experimental studies have shown that the equilibrium can be shifted towards either the ⁴C₁ or ¹C₄ conformer depending on the substitution pattern. rsc.orgpsu.edu For the unsubstituted methyl β-L-arabinopyranoside, the ¹C₄ conformation is generally considered to be the more stable form. This preference can be attributed to the arrangement of the hydroxyl groups and the methoxy (B1213986) group, which minimizes unfavorable steric interactions in the ¹C₄ chair. In this conformation, the bulky substituents tend to occupy equatorial positions, which is sterically more favorable than the axial positions they would occupy in the ⁴C₁ conformation. uni-kiel.de
The relative populations of the ⁴C₁ and ¹C₄ conformers can be experimentally determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing the coupling constants between protons on the pyranose ring. auremn.org.br Theoretical calculations, such as Density Functional Theory (DFT), are also employed to calculate the relative energies of the conformers and predict the equilibrium distribution. bme.hu
Table 1: General Comparison of Chair Conformations for Pyranosides
| Conformation | General Stability Characteristics | Factors Favoring this Conformation |
| ⁴C₁ | Often the more stable conformation for D-glucose and its derivatives. uni-kiel.de | Minimizes 1,3-diaxial interactions for bulky substituents in many common monosaccharides. |
| ¹C₄ | Often less stable for D-glucose but can be favored in other pyranosides like idose or under specific substitution patterns. uni-kiel.de | Can be stabilized by the anomeric effect and specific intramolecular hydrogen bonding patterns. rsc.orgpsu.edu |
Influence of Substituents and Anomeric Configuration on Conformational Preferences
The conformational preferences of the pyranose ring are significantly influenced by the nature and orientation of its substituents, as well as the configuration at the anomeric carbon (C1).
The hydroxyl groups at C2, C3, and C4 also play a significant role in determining the conformational equilibrium through steric repulsion and the potential for intramolecular hydrogen bonding. The relative orientation of these hydroxyl groups can either stabilize or destabilize a particular chair conformation. For instance, 1,3-diaxial interactions between hydroxyl groups can lead to significant steric strain, disfavoring a particular conformation. uni-kiel.de
Solvent Effects on Conformational Dynamics
The surrounding solvent medium can have a profound impact on the conformational dynamics and equilibrium of this compound. cdnsciencepub.com Solvents can influence the conformational preferences in several ways:
Polarity and Dielectric Constant: Solvents with high polarity can stabilize conformers with larger dipole moments. The anomeric effect is known to be solvent-dependent, often being attenuated in more polar solvents. cdnsciencepub.com This is because polar solvents can effectively solvate the individual dipoles of the sugar, reducing the energetic advantage of the intramolecular hyperconjugative stabilization offered by the anomeric effect.
Hydrogen Bonding: Solvents capable of forming hydrogen bonds can compete with or disrupt intramolecular hydrogen bonds within the sugar molecule. psu.edu For instance, in a protic solvent like water, the solvent molecules can form strong hydrogen bonds with the hydroxyl groups of the sugar, potentially altering the relative stability of the ⁴C₁ and ¹C₄ conformers compared to a non-polar, aprotic solvent. Studies on related methyl glycopyranosides have shown that water can have a significant influence in stabilizing certain orientations of the methoxy group. cdnsciencepub.com
Experimental studies on methyl α-L-arabinopyranosides in different solvents such as chloroform (B151607) (CDCl₃), pyridine, and dioxane have demonstrated that solvation effects can prevail over intrinsic effects, leading to shifts in the conformational equilibrium. rsc.orgpsu.edu It is reasonable to infer that similar solvent-dependent conformational changes would be observed for the β-anomer.
Dynamic Conformational Processes within the Pyranose Ring (e.g., Chair-Chair Inversion, Pseudorotation)
The pyranose ring of this compound is not static but undergoes dynamic conformational processes. The most significant of these is the chair-chair inversion , which is the interconversion between the ⁴C₁ and ¹C₄ conformations. This process involves passing through higher-energy transition states, such as boat and skew-boat conformations. uni-kiel.de The energy barrier for this inversion determines the rate of interconversion.
While the chair conformations are the most stable, other, more flexible conformations like boat (B) and skew (S) conformations exist as transient intermediates or in higher energy states. uni-kiel.de The interconversion between these various conformations is often described by a pseudorotation pathway on the potential energy surface of the molecule. For pyranose rings, the complete conformational space includes two chair, six boat, and six skew-boat forms.
The rates of these dynamic processes can be studied using dynamic NMR spectroscopy, where changes in the NMR spectrum as a function of temperature can provide information about the energy barriers and kinetics of the conformational exchange.
Computational Approaches and Molecular Modeling in Conformational Studies
Computational chemistry has become an indispensable tool for investigating the conformational landscape of carbohydrates. auremn.org.br Various theoretical methods are employed to complement experimental findings and provide detailed insights into the structures and energies of different conformers.
Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally efficient and can be used to explore the conformational space of large molecules.
Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for studying the electronic structure and energies of molecules. bme.hu It is widely used to calculate the relative energies of different conformers and to investigate the nature of stereoelectronic effects like the anomeric effect. researchgate.net
Ab initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can provide very accurate results but are computationally more demanding. They are often used as a benchmark for other methods.
These computational approaches allow for the construction of a potential energy surface (PES) for the molecule, which maps the energy as a function of its conformational coordinates. auremn.org.br By identifying the minima on the PES, the most stable conformers can be determined. Theoretical calculations can also predict NMR parameters, such as coupling constants, which can then be compared with experimental data to validate the computed conformations. auremn.org.br For instance, computational studies on related xylopyranosides have been used to investigate the equilibrium between ¹C₄ and ⁴C₁ chairs and the influence of solvents. nih.gov
Occurrence and Biosynthetic Pathways
Natural Occurrence in Plant Cell Walls and Microorganisms
L-arabinose, a key component of the compound methyl beta-L-arabinopyranoside, is a plant-specific sugar that constitutes a significant portion of the cell wall saccharides in plants like Arabidopsis thaliana and rice (Oryza sativa). nih.gov It is widely distributed not only in land plants, including liverworts and mosses, but has also been identified in several green algae, suggesting its metabolic pathway was established early in plant evolution. nih.gov While L-arabinose is abundant in the plant kingdom, its methylated form, this compound, is primarily a laboratory-synthesized compound used in research. biosynth.comscbt.comtcichemicals.com
In the microbial world, L-arabinose is a crucial metabolite for many bacteria. nih.gov For instance, some bacteria, like those in the genus Azospirillum, have specific enzymatic pathways to metabolize L-arabinose. oup.com While the direct natural occurrence of this compound in microorganisms is not extensively documented, the foundational sugar, L-arabinose, is a key player in the metabolism of various bacteria, including pathogenic strains of E. coli. nih.gov
Integration into Complex Glycolipids and Polysaccharides
L-arabinose, the core sugar of this compound, is not typically found as a free monosaccharide in nature. Instead, it is integrated into a variety of complex biopolymers.
In plant cell walls, L-arabinose is a crucial constituent of pectic polysaccharides, including arabinogalactans and rhamnogalacturonans. nih.govnih.gov These complex carbohydrates are vital for the structural integrity and flexibility of the plant cell wall. Rhamnogalacturonan I, for example, possesses side chains containing L-arabinose. nih.gov
L-arabinose is also a major component of hydroxyproline-rich glycoproteins (HRGPs), commonly known as extensins. nih.govnih.gov These proteins are key structural elements of the plant cell wall. The extensin domain of these proteins is essential for their function and is thought to contribute to their insolubilization within the cell wall matrix. nih.gov
In the outer membrane of many Gram-negative bacteria, L-arabinose, or its modified form 4-amino-L-arabinose, is incorporated into the lipid A component of lipopolysaccharides (LPS). nih.govnih.gov This modification of lipid A can be influenced by environmental factors such as growth temperature and is significant for the bacterium's interaction with its host and resistance to certain antibiotics. nih.govcancer.gov The presence of 4-amino-L-arabinose in the LPS of bacteria like Burkholderia pseudomallei is a key structural feature. nih.gov
L-arabinose can also be found attached to flavonoids, forming flavonoid glycosides. An example is quercetin (B1663063) 3-O-arabinoside. nih.gov This glycosylation can significantly alter the solubility and biological activity of the flavonoid compounds. libretexts.orglibretexts.org
Enzymatic Pathways Involved in L-Arabinose Metabolism and Glycoside Formation
The biosynthesis of L-arabinose in plants occurs through a series of enzymatic reactions. The primary pathway involves the conversion of UDP-D-xylose to UDP-L-arabinopyranose by the enzyme UDP-D-xylose 4-epimerase. nih.govnih.gov This activated form of L-arabinose can then be used by various glycosyltransferases to build the complex polysaccharides and glycoproteins mentioned previously. nih.gov Plants also have a salvage pathway to recycle free L-arabinose. nih.gov
In bacteria, L-arabinose metabolism is also well-characterized. For instance, Escherichia coli has a well-studied ara operon that encodes the enzymes necessary for L-arabinose transport and catabolism. nih.govjmb.or.kr The bacterial pathway typically involves the conversion of L-arabinose to L-ribulose, followed by phosphorylation and epimerization to enter the pentose (B10789219) phosphate (B84403) pathway. jmb.or.kr
The formation of methyl glycosides, such as this compound, is generally achieved in the laboratory through an acid-catalyzed reaction between the sugar (L-arabinose) and an alcohol (methanol). libretexts.orglibretexts.orgyoutube.com In biological systems, the formation of glycosidic bonds is catalyzed by enzymes called glycosyltransferases. nih.gov These enzymes facilitate the transfer of a sugar moiety from an activated donor, like UDP-L-arabinose, to an acceptor molecule. nih.govnih.gov
Data Tables
Table 1: Key Enzymes in L-Arabinose Metabolism in Arabidopsis
| Enzyme | Abbreviation | Catalyzing Reaction |
| Sucrose synthase | SUS | Sucrose + UDP ↔ UDP-Glc + fructose |
| UDP-Glc pyrophosphorylase | UGP | UTP + Glc 1-P ↔ UDP-Glc + PPi |
| UDP-Glc dehydrogenase | UGD | UDP-Glc → UDP-GlcA |
| UDP-GlcA decarboxylase | UXS | UDP-GlcA → UDP-Xyl |
| Golgi-localized UDP-Xyl 4-epimerase | MUR4 | UDP-Xyl ↔ UDP-L-Arap |
| L-Arabinokinase | ARA1 | L-Arap + ATP → L-Arap 1-P + ADP |
| UDP-sugar pyrophosphorylase | USP | UTP + monosaccharide 1-P ↔ UDP-sugar + PPi |
| Source: nih.gov |
Table 2: Bacterial L-Arabinose Metabolic Pathway Enzymes
| Gene | Enzyme | Function |
| araA | L-arabinose isomerase | Converts L-arabinose to L-ribulose |
| araB | L-ribulokinase | Phosphorylates L-ribulose to L-ribulose-5-phosphate |
| araD | L-ribulose-5-phosphate 4-epimerase | Converts L-ribulose-5-phosphate to D-xylulose-5-phosphate |
| Source: jmb.or.kr |
Future Directions and Emerging Research Avenues
Development of Novel Stereocontrolled Synthetic Strategies for Complex Glycoside Structures
The precise synthesis of complex carbohydrates remains a formidable challenge in organic chemistry. For Methyl beta-L-arabinopyranoside, future research will undoubtedly focus on the development of more efficient and highly stereoselective glycosylation methods. While general methods for the synthesis of L-rhamnopyranoside and galactopyranoside derivatives exist, strategies tailored specifically for the β-L-arabinopyranoside linkage are less developed. researchgate.net
Future synthetic endeavors will likely move beyond traditional Fischer glycosylation and explore advanced catalytic systems. These may include the use of novel activators and protecting groups to ensure high β-selectivity and yield. Enzymatic synthesis, harnessing the specificity of glycosyltransferases, presents another promising avenue for the clean and efficient production of this compound and its derivatives. The synthesis of isotopically labeled versions of this compound will also be crucial for its use in metabolic and mechanistic studies.
Elucidation of Detailed Structure-Activity Relationships with Diverse Biological Targets
Understanding how this compound interacts with biological macromolecules is key to unlocking its potential. Currently, its primary role in research is as a substrate for studying enzymes that act on L-pentoses. However, the full spectrum of its biological targets remains largely unexplored.
Future research must focus on systematically screening this compound against a diverse panel of proteins, including glycosidases, lectins, and other carbohydrate-binding proteins. The synthesis and evaluation of a library of derivatives, with modifications at the hydroxyl groups, will be instrumental in mapping the specific structural features required for binding and activity. mdpi.com This will enable the establishment of a comprehensive structure-activity relationship (SAR) profile, pinpointing the molecular determinants of its biological function. For instance, studies on related galactopyranoside esters have demonstrated how acyl chain length and substitution patterns can significantly influence antimicrobial and enzyme inhibitory activities. nih.govmdpi.com
Table 1: Research Focus for Structure-Activity Relationship Studies
| Research Area | Objective | Methodological Approach |
| Enzyme Inhibition | To identify specific enzymes inhibited by this compound and its derivatives. | High-throughput screening against a panel of glycosidases and other relevant enzymes. Kinetic analysis to determine inhibition constants (Ki). |
| Lectin Binding | To determine the binding affinity and specificity of this compound to various lectins. | Glycan array analysis, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). |
| Cellular Uptake | To investigate the mechanisms by which cells internalize this compound. | Use of fluorescently labeled derivatives and analysis by flow cytometry and confocal microscopy. |
| Antimicrobial Activity | To assess the potential of this compound and its derivatives as antimicrobial agents. | Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against a range of pathogenic bacteria and fungi. researchgate.net |
Integration into Glycomics and Systems Biology Approaches for Comprehensive Understanding
The fields of glycomics and systems biology offer powerful tools to understand the roles of carbohydrates in complex biological networks. While the metabolism of the parent sugar, L-arabinose, is known to influence the gut microbiota and has potential health benefits, the specific impact of this compound within these systems is yet to be determined. nih.gov
Future research should aim to integrate this compound into metabolomic and glycomic workflows. This could involve using it as a chemical probe to study L-arabinose metabolic pathways in various organisms. megazyme.com For example, stable isotope-labeled this compound could be used to trace the fate of the L-arabinose moiety within a cell or organism, providing insights into its uptake, metabolism, and incorporation into larger glycoconjugates. Such studies will be crucial for understanding its influence on cellular signaling and metabolic regulation.
Advanced Computational Modeling and Simulation of Molecular Interactions and Biological Recognition
Computational methods are indispensable for rationalizing experimental findings and guiding future research. For this compound, advanced computational modeling can provide atomic-level insights into its behavior and interactions. While in-silico studies have been conducted on related compounds like Methyl beta-D-xylopyranoside, a dedicated computational analysis of the L-arabinopyranoside is needed. impactfactor.orgresearchgate.net
Future computational work should include:
Conformational Analysis: Using quantum mechanics and molecular dynamics simulations to determine the preferred solution-state conformations of this compound.
Molecular Docking: Predicting the binding modes of this compound with target proteins to rationalize observed biological activities and guide the design of more potent derivatives. nih.gov
Free Energy Calculations: Quantifying the binding affinities of the compound to its biological targets to provide a theoretical basis for SAR studies.
Table 2: Computational Approaches for Studying this compound
| Computational Method | Research Application | Expected Outcome |
| Quantum Mechanics (QM) | Determination of low-energy conformers and electronic properties. | Accurate prediction of the intrinsic conformational preferences and reactivity of the molecule. |
| Molecular Dynamics (MD) Simulation | Simulation of the dynamic behavior of the molecule in solution and in complex with proteins. | Understanding of the flexibility of the pyranoside ring and the nature of its interactions with water and amino acid residues. |
| Molecular Docking | Prediction of the binding orientation of the molecule within the active site of a target protein. | Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding. |
| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Calculation of the relative binding free energies of a series of derivatives. | Quantitative prediction of the effects of structural modifications on binding affinity, aiding in inhibitor design. |
Therapeutic and Diagnostic Potential Beyond Current Explorations
While the direct therapeutic applications of this compound are yet to be established, the biological activities of related compounds suggest several promising avenues for future investigation. The D-enantiomer, Methyl beta-D-arabinopyranoside, is utilized as a building block in the synthesis of glycosylated drugs, indicating a potential role for the L-enantiomer in medicinal chemistry. chemimpex.com
Future research should explore the following possibilities:
Anticancer and Antiviral Agents: Inspired by the development of other L-nucleoside analogs, derivatives of this compound could be synthesized and evaluated for their potential as anticancer or antiviral drugs. researchgate.net
Modulators of Gut Microbiota: Given the known effects of L-arabinose on gut bacteria, this compound could be investigated for its potential to selectively promote the growth of beneficial microorganisms. nih.gov
Diagnostic Markers: The development of methods to detect and quantify L-arabinose and its derivatives in biological fluids could lead to new diagnostic tools for diseases associated with altered carbohydrate metabolism, such as tuberculosis. nih.gov
The exploration of this compound is still in its nascent stages. The research directions outlined here provide a clear and structured path forward, from fundamental synthetic chemistry to the exciting frontiers of drug discovery and systems biology. A dedicated and multidisciplinary approach will be essential to fully uncover the scientific and potentially therapeutic value of this simple yet promising carbohydrate.
Q & A
Q. What are the common synthetic strategies for producing methyl β-L-arabinopyranoside, and how do reaction conditions influence stereochemical outcomes?
Methyl β-L-arabinopyranoside is synthesized via glycosylation reactions using arabinose derivatives. Key methods include:
- Carbodiimide-mediated coupling : Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) activate carboxyl groups for arabinosylation .
- Solid-phase synthesis : Fmoc-protected hydroxyproline residues enable iterative oligomerization, with HATU or HBTU as coupling agents to ensure β-L-configuration .
- Protecting group strategies : Benzylidene or trimethylsilyl groups are used to regioselectively block hydroxyl groups during arabinopyranoside formation . Steric hindrance and solvent polarity critically affect anomeric selectivity, requiring NMR (HSQC, HMBC) for structural validation .
Q. Which analytical techniques are essential for structural characterization of methyl β-L-arabinopyranoside and its derivatives?
High-resolution methods are required to confirm purity and stereochemistry:
- Mass spectrometry : ESI-HRMS provides accurate molecular weight determination (e.g., 164.16 g/mol for the parent compound) .
- NMR spectroscopy : HSQC and HMBC identify glycosidic linkages and anomeric proton configurations (e.g., β-L vs. β-D) .
- HPLC : Reverse-phase chromatography with UV detection validates purity (>95%) in synthetic batches .
Q. How do the physicochemical properties of methyl β-L-arabinopyranoside influence its solubility and biological interactions?
Key properties include:
- Log P = -2 : High hydrophilicity due to three H-bond donors and five acceptors, favoring aqueous solubility .
- Molecular weight (164.16 g/mol) : Enables passive diffusion across membranes in glycoconjugate transport studies .
- Thermodynamic stability : The β-L-configuration reduces enzymatic hydrolysis compared to α-anomers, making it suitable for glycosidase inhibition assays .
Q. What role does methyl β-L-arabinopyranoside play in glycobiology studies, particularly in plant cell wall modeling?
It serves as a structural analog of arabinan residues in pectins and hydroxyproline-rich glycoproteins (HRGPs). Researchers use it to:
- Mimic arabinose substitution patterns in HRGPs via in vitro enzymatic assays .
- Study carbohydrate-protein interactions in plant-pathogen recognition systems using SPR or ELISA .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the antifungal activity of methyl β-L-arabinopyranoside derivatives?
Discrepancies in MIC values (e.g., 6.25–12.5 µg/mL against Trichophyton mentagrophytes) may arise from:
- Strain-specific sensitivity : Variations in fungal cell wall composition alter ligand accessibility .
- Derivative functionalization : Benzoylation or phosphorylation modulates membrane permeability; HRMS and XRD validate structural modifications .
- Assay conditions : Standardize broth microdilution protocols (CLSI M38) to control pH and inoculum size .
Q. What computational modeling approaches are effective for predicting methyl β-L-arabinopyranoside interactions with lectins or enzymes?
- Molecular docking : Use AutoDock Vina to simulate binding to concanavalin A or HIV gp120, focusing on H-bond networks with arabinose hydroxyls .
- MD simulations : AMBER force fields assess conformational stability in aqueous vs. lipid bilayer environments .
- DFT calculations : Optimize ground-state geometries to correlate anomeric effects with glycosidic bond reactivity .
Q. How can synthetic modifications enhance the stability of methyl β-L-arabinopyranoside in drug delivery systems?
- Acylation : 3-O-benzoyl derivatives improve lipophilicity (Log P from -2 to 1.5) while retaining H-bonding capacity .
- Glycosyl phosphate analogs : Introduce charged groups for targeted uptake via carbohydrate transporters .
- Click chemistry : Azide-alkyne cycloaddition links arabinose to nanoparticles for controlled release .
Q. What experimental design considerations are critical for comparative studies of methyl β-L-arabinopyranoside and its D-isomer in immunological assays?
- Epitope mapping : Use glycan microarrays to compare antibody binding (e.g., IgE) to β-L vs. β-D configurations .
- Control groups : Include methyl α-D-galactopyranoside to isolate stereochemical effects .
- Statistical power : Replicate experiments ≥3 times with ANOVA to account for batch-to-batch variability .
Q. How do researchers address challenges in quantifying methyl β-L-arabinopyranoside in complex biological matrices?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
